molecular formula C25H16ClN3O5 B11565829 1-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-chlorobenzoate

1-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 4-chlorobenzoate

Cat. No.: B11565829
M. Wt: 473.9 g/mol
InChI Key: RDKPLFABLUEYAU-JFLMPSFJSA-N
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Description

1-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-CHLOROBENZOATE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-CHLOROBENZOATE typically involves the condensation reaction between 2-nitroaniline and 2-hydroxy-1-naphthaldehyde, followed by esterification with 4-chlorobenzoic acid. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Amino derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Potential use as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The nitro and imine groups play a crucial role in its reactivity, allowing it to interact with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways and can induce apoptosis in cancer cells by disrupting their cellular processes.

Comparison with Similar Compounds

  • 1-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-CHLOROBENZOATE
  • 1-[(E)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-CHLOROBENZOATE

Uniqueness: 1-[(E)-{[(2-NITROPHENYL)FORMAMIDO]IMINO}METHYL]NAPHTHALEN-2-YL 4-CHLOROBENZOATE is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C25H16ClN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

[1-[(E)-[(2-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C25H16ClN3O5/c26-18-12-9-17(10-13-18)25(31)34-23-14-11-16-5-1-2-6-19(16)21(23)15-27-28-24(30)20-7-3-4-8-22(20)29(32)33/h1-15H,(H,28,30)/b27-15+

InChI Key

RDKPLFABLUEYAU-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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